2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide, commonly referred to as MK-3207, is a complex organic molecule with significant pharmacological properties. This compound is primarily classified as a calcitonin gene-related peptide receptor antagonist, which positions it as a potential therapeutic agent in the treatment of migraines. The chemical structure of MK-3207 includes multiple heterocycles and functional groups that contribute to its biological activity and efficacy.
The compound's chemical identification is designated by the CAS number 957118-49-9. It has been studied extensively for its potential applications in neurology, particularly for migraine management. Information regarding its synthesis and biological activity can be found in various scientific databases and publications, including PubChem and specialized chemical suppliers .
MK-3207 falls under the category of pharmaceutical compounds with specific relevance in neurology due to its mechanism of action targeting the calcitonin gene-related peptide receptor. This classification highlights its importance in developing treatments for migraine and possibly other neurovascular disorders.
The synthesis of MK-3207 involves several intricate steps aimed at constructing its unique spirocyclic framework. A notable method includes:
The synthetic route requires careful control of reaction conditions to ensure high purity and yield. The process typically involves multiple stages, including:
MK-3207 has a complex molecular structure characterized by:
The InChI key for MK-3207 is AZAANWYREOQRFB-SETSBSEESA-N, facilitating its identification in chemical databases. Its structural complexity is indicative of its potential interactions with biological systems .
MK-3207 undergoes specific chemical reactions that are essential for its biological activity:
The binding affinity of MK-3207 to the receptor is characterized by a dissociation constant (K(D)) of 0.06 nM, indicating a strong interaction that is crucial for its efficacy in treating migraines .
MK-3207 functions primarily as an antagonist at the calcitonin gene-related peptide receptor. By blocking this receptor, it effectively reduces vasodilation and inflammation associated with migraine attacks.
Clinical studies have demonstrated that MK-3207 can significantly decrease both the frequency and severity of migraine episodes when administered at doses of 5 mg or higher. Its rapid onset and high affinity make it a promising candidate for acute migraine treatment .
MK-3207 exhibits several notable physical properties:
Key chemical properties include:
Relevant analyses indicate that MK-3207 maintains stability under typical laboratory conditions, making it suitable for further research and development .
MK-3207's primary application lies in the treatment of migraines as an effective calcitonin gene-related peptide receptor antagonist. Its unique pharmacokinetic profile allows for oral administration, providing an advantage over traditional injectable therapies.
Beyond migraine treatment, ongoing research may uncover additional therapeutic applications in areas such as pain management and neurovascular disorders due to its mechanism of action targeting neuropeptide receptors .
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1152-76-7
CAS No.: 90176-82-2